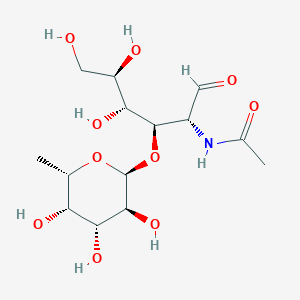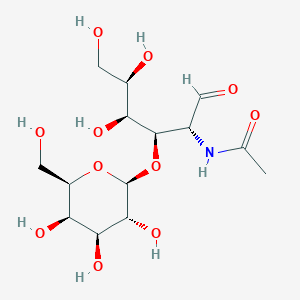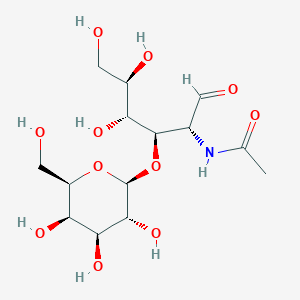![molecular formula C11H10N4 B043382 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline CAS No. 147293-15-0](/img/structure/B43382.png)
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
Vue d'ensemble
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is a compound of interest within the chemical and pharmaceutical research communities. It falls within the broader category of imidazoisoquinolines, which are known for their diverse biological activities and chemical properties. The compound's unique structure has attracted attention for its potential in various applications, although the focus here will be strictly on the scientific aspects of its synthesis, structure, and properties, excluding any drug-related applications or effects.
Synthesis Analysis
The synthesis of imidazo[4,5-f]isoquinoline derivatives has been explored through various methods. For instance, a one-pot three-component reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a catalytic amount of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol has been described, yielding good-to-high yields (Maleki, 2014). Additionally, water-mediated hydroamination and silver-catalyzed aminooxygenation processes have been employed for the synthesis of methylimidazo pyridines without any deliberate addition of catalyst (Mohan et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is characterized by the presence of an imidazo ring fused to an isoquinoline core. This structure contributes to the compound's chemical properties and reactivity. The synthesis and structural elucidation of related compounds often involve advanced techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing insights into the arrangement of atoms and the compound's stereochemistry.
Chemical Reactions and Properties
Imidazo[4,5-f]isoquinoline derivatives participate in a range of chemical reactions, including cycloaddition, N-alkylation, and acylation. These reactions can significantly alter the compound's chemical properties and biological activity. For instance, the efficient syntheses of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines have been achieved through reactions with aryl aldehydes, yielding good yields (Katritzky et al., 2000).
Applications De Recherche Scientifique
Application in Molecular Electronics and Photonics
- Scientific Field: Material Science
- Summary of Application: This compound’s structure makes it a candidate for studies in molecular electronics and photonics . Its potential for electron delocalization is of interest for creating novel conductive materials .
Application in Genotoxicity Studies
- Scientific Field: Toxicology
- Summary of Application: “2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline” has been used in studies of genotoxicity, which is the property of chemical agents that damages the genetic information within a cell causing mutations .
- Methods of Application: These studies have given uniformly positive results in a wide variety of bacterial, plant, and animal assays, predominately in systems providing metabolic activation .
- Results or Outcomes: It induced chromosomal anomalies in human cells in vitro and chromosomal anomalies, gene mutation, and DNA damage in animal cells in vitro. It induced mutations in Drosophila melanogaster and DNA damage and mutations in bacteria .
Application in Antimicrobial Studies
- Scientific Field: Microbiology
- Summary of Application: This compound has been found to have antimicrobial properties and can be used to treat some infectious diseases .
Application in Antiviral Studies
- Scientific Field: Virology
- Summary of Application: It also has some antiviral activity and can be used to treat some viral infections .
Application in Cancer Research
- Scientific Field: Oncology
- Summary of Application: This compound is used as a reference standard in cancer research . It’s being studied for its potential role in the development of certain types of cancer .
Application in Mutagenicity Studies
Safety And Hazards
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline is probably carcinogenic to humans (Group 2A)5. It is comprehensively genotoxic, and this activity can be expressed in vivo in rodents5. It may irritate the eyes, skin, and respiratory tract6. In case of accidental inhalation or ingestion, immediate medical attention is advised6.
Orientations Futures
The future directions of research on 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline are not explicitly mentioned in the search results. However, given its carcinogenic properties and presence in cooked meats and tobacco smoke, further studies on its health effects and ways to mitigate its risks could be beneficial.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propriétés
IUPAC Name |
3-methylimidazo[4,5-f]isoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHARTAVWVLWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163649 | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline | |
CAS RN |
147293-15-0 | |
| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)